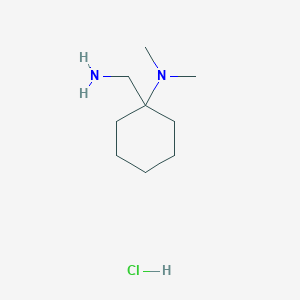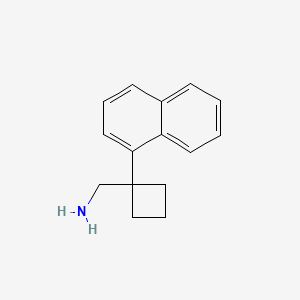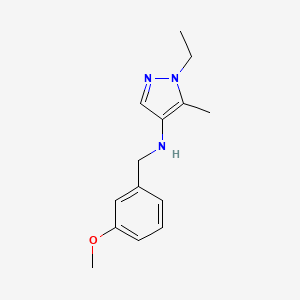![molecular formula C12H22FN3O B11742976 (3-ethoxypropyl)[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742976.png)
(3-ethoxypropyl)[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-ethoxypropyl)[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that belongs to the class of amines It features a pyrazole ring substituted with ethyl, fluoro, and methyl groups, and an ethoxypropyl chain attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxypropyl)[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine can be achieved through a multi-step process:
Formation of the pyrazole ring: The starting materials, such as 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde and fluoroacetone, undergo a cyclization reaction in the presence of a base like potassium carbonate to form the pyrazole ring.
Introduction of the ethoxypropyl group: The pyrazole intermediate is then reacted with 3-bromo-1-propanol in the presence of a base such as sodium hydride to introduce the ethoxypropyl group.
Formation of the final compound: The intermediate is then treated with an amine source, such as methylamine, under reductive amination conditions using a reducing agent like sodium cyanoborohydride to yield the final compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-ethoxypropyl)[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxypropyl group can be replaced with other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
(3-ethoxypropyl)[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anti-cancer properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3-ethoxypropyl)[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways such as the MAPK/ERK pathway, leading to altered cellular responses like proliferation or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine: Lacks the fluoro group, which may affect its biological activity.
(3-ethoxypropyl)[(1-ethyl-5-chloro-3-methyl-1H-pyrazol-4-yl)methyl]amine: Contains a chloro group instead of a fluoro group, which may result in different reactivity and properties.
Uniqueness
(3-ethoxypropyl)[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of the fluoro group, which can enhance its biological activity and stability. The combination of the ethoxypropyl chain and the substituted pyrazole ring also contributes to its distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C12H22FN3O |
|---|---|
Poids moléculaire |
243.32 g/mol |
Nom IUPAC |
3-ethoxy-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H22FN3O/c1-4-16-12(13)11(10(3)15-16)9-14-7-6-8-17-5-2/h14H,4-9H2,1-3H3 |
Clé InChI |
DIJXSXVOVGZKKU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)CNCCCOCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11742897.png)
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11742899.png)
![Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate](/img/structure/B11742900.png)

![1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11742906.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742913.png)
![tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11742919.png)



![1-(butan-2-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742982.png)


